molecular formula C9H16N4OS B6355996 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1822787-57-4

1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6355996
CAS No.: 1822787-57-4
M. Wt: 228.32 g/mol
InChI Key: DHWNWFZBZKCEPX-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine is a heterocyclic compound featuring a piperazine ring linked to a 1,2,4-thiadiazole moiety substituted with a 2-methoxyethyl group. This structure combines the flexibility of the piperazine backbone with the electron-deficient thiadiazole ring, which is known to enhance metabolic stability and binding affinity in pharmacological contexts .

Properties

IUPAC Name

3-(2-methoxyethyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS/c1-14-7-2-8-11-9(15-12-8)13-5-3-10-4-6-13/h10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWNWFZBZKCEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thioamides with Nitriles

A foundational approach involves reacting thioamides with nitriles under oxidative conditions. For 3-(2-methoxyethyl)-1,2,4-thiadiazole, the thioamide precursor 2-methoxyethylthioacetamide is treated with cyanogen bromide (BrCN) in dichloromethane at 0–5°C to yield 5-bromo-3-(2-methoxyethyl)-1,2,4-thiadiazole. This intermediate is critical for subsequent nucleophilic substitution with piperazine.

Reaction Conditions:

  • Solvent: Dichloromethane or toluene.

  • Base: Triethylamine (Et₃N) to neutralize HBr byproducts.

  • Temperature: 0–5°C to suppress side reactions.

Mechanistic Insight:
The thioamide’s sulfur atom attacks the electrophilic carbon of BrCN, followed by cyclization and elimination of HBr to form the thiadiazole ring.

Alternative Cyclization Routes

Patent US9422299B2 discloses a method using chloramine-T (TsNClNa) as an oxidizing agent for cyclizing thioamides with nitriles. This approach avoids hazardous cyanogen halides and achieves comparable yields (75–85%). For example:

  • Thioamide: 2-methoxyethylthioacetamide (1.0 equiv).

  • Nitrile: Acetonitrile (1.2 equiv).

  • Oxidizing Agent: Chloramine-T (1.5 equiv).

  • Solvent: Ethanol/water (4:1).

  • Yield: 82% after recrystallization.

Piperazine Coupling to the Thiadiazole Core

Nucleophilic Aromatic Substitution

The 5-bromo-thiadiazole intermediate undergoes substitution with piperazine in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate (K₂CO₃) is used to deprotonate piperazine, enhancing its nucleophilicity.

Optimized Protocol:

  • Substrate: 5-Bromo-3-(2-methoxyethyl)-1,2,4-thiadiazole (1.0 equiv).

  • Nucleophile: Piperazine (2.5 equiv).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: DMF.

  • Temperature: 80°C.

  • Yield: 68–72%.

Purification:
Crude product is washed with brine, extracted into dichloromethane, and purified via silica gel chromatography (eluent: ethyl acetate/hexane 1:3).

Buchwald-Hartwig Amination

For less reactive substrates, palladium-catalyzed amination offers higher efficiency. A patented method employs Pd₂(dba)₃ and Xantphos as a catalytic system:

  • Catalyst: Pd₂(dba)₃ (5 mol%).

  • Ligand: Xantphos (10 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: Toluene.

  • Temperature: 100°C.

  • Yield: 85%.

Alternative Synthetic Pathways

One-Pot Synthesis

A streamlined approach combines thiadiazole formation and piperazine coupling in a single reactor. Starting with 2-methoxyethylthioacetamide and piperazine-derived nitriles, this method reduces isolation steps but requires stringent temperature control.

Procedure:

  • React thioamide with piperazine-carbonitrile (1:1) in chloroform.

  • Add bromine (Br₂) dropwise at −10°C.

  • Warm to 25°C and stir for 6 hours.

  • Yield: 60% after column chromatography.

Solid-Phase Synthesis

Patent WO2016132378A2 highlights solid-supported synthesis using Merrifield resin. The resin-bound thiadiazole intermediate is treated with piperazine in dichloromethane, enabling facile filtration and recycling of excess reagents.

Advantages:

  • Reduced purification burden.

  • Scalability for industrial production.

Analytical Characterization

Critical analytical data for the final compound include:

Technique Key Observations
¹H NMR (CDCl₃)δ 3.55 (t, 2H, OCH₂CH₂), 3.37 (s, 3H, OCH₃), 2.90–3.10 (m, 8H, piperazine).
IR (KBr) 2950 cm⁻¹ (C-H stretch), 1250 cm⁻¹ (C-O-C), 1540 cm⁻¹ (thiadiazole ring).
MS (ESI+) m/z 269.1 [M+H]⁺, C₁₀H₁₇N₄OS⁺.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Solvent Choice: Replace DMF with 2-MeTHF (renewable, lower toxicity).

  • Catalyst Recovery: Implement Pd recovery systems via filtration membranes.

  • Waste Management: Neutralize HBr byproducts with aqueous NaOH for safe disposal .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine or thiadiazole rings are substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, halides, or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Therapeutic Potential

The biological activity of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine is primarily linked to its interaction with specific molecular targets. Its potential therapeutic applications include:

  • Antimicrobial Activity : Derivatives of thiadiazole have been shown to exhibit significant antimicrobial properties. For instance, studies indicate that compounds containing the 1,3,4-thiadiazole moiety can be effective against various bacterial strains .
  • Anticancer Properties : Research highlights the cytostatic effects of thiadiazole derivatives, suggesting their potential in cancer therapy .
  • Antiparasitic Activity : Some derivatives have shown effectiveness against parasites such as Trypanosoma cruzi, indicating a promising avenue for treating diseases like Chagas disease .

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Screening : A study evaluated various thiadiazole derivatives against E. coli and Streptococcus pyogenes, revealing that certain derivatives exhibited higher antimicrobial activity compared to standard drugs .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of thiadiazole derivatives have shown promising results in inhibiting cancer cell lines .
  • Synergistic Effects : Research has explored combining this compound with other active compounds to enhance therapeutic efficacy while reducing toxicity .

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine and its analogs:

Compound Name Core Structure Substituents Key Properties/Biological Activities
This compound Thiadiazole-piperazine 2-Methoxyethyl on thiadiazole Enhanced hydrophilicity; potential CNS activity (inference from tertiary amine class)
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine Thiadiazole-piperazine 4-Methoxyphenyl on thiadiazole Aromatic substitution may increase receptor binding; methoxy position affects selectivity
1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine Thiadiazole-piperazine 4-Chlorobenzyl on thiadiazole Chlorine enhances lipophilicity and metabolic stability; potential antimicrobial applications
1-[2-(2-Chlorophenyl)ethyl]-4-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine Thiadiazole-piperazine Chlorophenyl groups on thiadiazole and piperazine Dual chloro-substitution increases steric bulk; possible dual receptor interactions
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Oxadiazole-piperazine 4-Methylphenyl on oxadiazole Oxadiazole’s electron-rich nature alters electronic properties; potential for varied pharmacokinetics
1-(2-Methoxyphenyl)piperazine Phenyl-piperazine 2-Methoxyphenyl on piperazine Serotonin 5-HT1B/5-HT2 receptor agonism; antibacterial activity against Gram-positive bacteria

Detailed Research Findings

Structural and Electronic Comparisons

  • Thiadiazole vs. Oxadiazole : The thiadiazole ring in the target compound contains a sulfur atom, which increases electron deficiency compared to oxadiazole. This difference may influence binding to targets like enzymes or receptors, as seen in analogs with oxadiazole showing distinct pharmacokinetic profiles .
  • Methoxyethyl vs. Aromatic Substituents : The 2-methoxyethyl group introduces conformational flexibility and moderate hydrophilicity, contrasting with rigid aromatic substituents (e.g., 4-methoxyphenyl). This flexibility may reduce steric hindrance, enhancing access to buried binding pockets .

Variability in Pharmacological Effects

  • Some piperazine-thiadiazole hybrids exhibit dual effects (e.g., variable sympathetic nerve discharge inhibition or activation) depending on substituent electronic properties, as observed in 5-HT1B agonists like 1-(3-chlorophenyl)piperazine .

Biological Activity

1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine is a complex organic compound that integrates a piperazine ring with a thiadiazole moiety and a methoxyethyl substituent. This unique structural configuration suggests potential biological activities, making it an interesting subject for medicinal chemistry and pharmacological research.

  • Molecular Formula : C9H16N4OS
  • Molecular Weight : 228.31 g/mol
  • CAS Number : 1822787-57-4

The biological activity of this compound is hypothesized to involve interactions with various biological targets. The presence of the thiadiazole moiety is particularly significant, as compounds containing this scaffold have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Anticancer Properties

Research indicates that derivatives of the thiadiazole scaffold demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit cell growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 3.29 to 10 μg/mL .

Cell LineIC50 Value (μg/mL)Activity
HCT1163.29High
H46010Moderate
MCF-7VariableVariable

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives are known for their efficacy against various pathogens. For example, studies have demonstrated that certain thiadiazole derivatives exhibit potent antimicrobial activity against bacterial strains and fungi .

Study on Thiadiazole Derivatives

A comprehensive review highlighted that 1,3,4-thiadiazole derivatives possess diverse biological activities including:

  • Antidiabetic
  • Anticonvulsant
  • Neuroprotective
    These activities are attributed to the compound's ability to interact with specific receptors or enzymes involved in disease pathways .

Cytotoxicity Evaluation

In a study assessing the cytotoxic properties of various thiadiazole derivatives, it was found that certain compounds exhibited significant inhibition of tumor cell proliferation. The mechanism behind this activity often involves apoptosis induction without cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of thiadiazole-piperazine hybrids typically involves cyclocondensation or nucleophilic substitution. For example, reactions between 1,2,4-thiadiazole precursors and substituted piperazines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) are common. Evidence suggests that substituents on the thiadiazole ring (e.g., methoxyethyl groups) require precise stoichiometric ratios and temperature control (80–100°C) to avoid side products . Characterization via IR, NMR, and mass spectrometry is critical to confirm regioselectivity .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for resolving the piperazine ring’s proton environments and confirming substitution patterns on the thiadiazole core. IR spectroscopy helps identify functional groups (e.g., C-N stretches in thiadiazole at ~1,550 cm⁻¹). Mass spectrometry (HRMS/ESI-MS) validates molecular ion peaks and fragmentation patterns, particularly for distinguishing isomeric byproducts .

Q. What are the primary pharmacological targets of piperazine-containing compounds, and how does the methoxyethyl-thiadiazole moiety modulate activity?

  • Methodological Answer : Piperazine derivatives often target CNS receptors (e.g., 5HT1A, SERT) due to their conformational flexibility and hydrogen-bonding capacity. The methoxyethyl-thiadiazole group may enhance lipophilicity, improving blood-brain barrier penetration, while the thiadiazole core could engage in π-π stacking with aromatic residues in binding pockets. In vitro receptor-binding assays and molecular docking studies are recommended to validate interactions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for selective serotonin receptor modulation?

  • Methodological Answer : SAR studies highlight that electron-donating groups (e.g., methoxyethyl) on the thiadiazole ring improve 5HT1A affinity by stabilizing cation-π interactions. Comparative analyses of homopiperazine vs. piperazine analogs reveal that ring size affects receptor fit; piperazine’s smaller ring enhances steric complementarity. Advanced strategies include introducing fluorinated substituents (e.g., 2-fluorobenzyl) to tune pharmacokinetics and reduce metabolic degradation .

Q. What experimental strategies resolve contradictions in toxicity vs. efficacy profiles of piperazine-thiadiazole hybrids?

  • Methodological Answer : Beta-cyclodextrin inclusion complexes can reduce systemic toxicity by limiting free drug concentration, but this may also dampen bioactivity. To reconcile this, researchers should employ pharmacokinetic-pharmacodynamic (PK/PD) modeling and toxicity assays (e.g., Ames test, micronucleus assay) alongside efficacy studies (e.g., apoptosis induction in cancer cells). Dose-ranging studies in murine models are critical to identify therapeutic windows .

Q. How does the methoxyethyl-thiadiazole substituent influence apoptosis induction in cancer cells, and what mechanistic pathways are involved?

  • Methodological Answer : The thiadiazole moiety induces mitochondrial membrane depolarization and caspase-3/7 activation, as shown in MDA-MB-231 breast cancer models. The methoxyethyl group enhances solubility, promoting intracellular uptake. Flow cytometry (Annexin V/PI staining) and transcriptomic profiling (RNA-seq for Bax/Bcl-2 ratios) are recommended to map apoptotic pathways. Comparative studies with unsubstituted analogs can isolate the substituent’s contribution .

Q. Can computational methods predict the compound’s potential as a G-quadruplex DNA binder for anticancer applications?

  • Methodological Answer : Molecular dynamics simulations and free-energy calculations (MM-PBSA/GBSA) can assess stacking interactions between the thiadiazole core and G4 DNA quartets. Piperazine’s protonation at physiological pH enhances electrostatic attraction to phosphate backbones. Experimental validation via FRET-melting assays and CD spectroscopy is necessary to confirm stabilization of telomeric G4 structures .

Q. What role could this compound play in environmental applications, such as CO₂ capture systems?

  • Methodological Answer : Piperazine derivatives act as promoters in potassium carbonate-based solvents, accelerating CO₂ absorption via carbamate formation. The methoxyethyl group may reduce solvent volatility. Researchers should test absorption efficiency in membrane contactor systems while monitoring degradation products (e.g., nitrosamines) via HPLC-MS. Parametric optimization (pH, flow rates) is critical for industrial scalability .

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